(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide

FABP5 Inhibition Positional Isomerism Structure-Activity Relationship

(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide (CAS 1799261-57-6) is a synthetic small molecule belonging to the non-annulated thiophenylamide class, disclosed in patent literature as a dual Fatty Acid Binding Protein 4/5 (FABP4/5) inhibitor scaffold. It is characterized by a trans-acrylamide linker connecting a thiophen-2-yl group to a pyridin-3-ylmethylamine, with a critical thiophen-3-yl substituent at the 5-position of the central pyridine ring.

Molecular Formula C17H14N2OS2
Molecular Weight 326.43
CAS No. 1799261-57-6
Cat. No. B2642208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide
CAS1799261-57-6
Molecular FormulaC17H14N2OS2
Molecular Weight326.43
Structural Identifiers
SMILESC1=CSC(=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
InChIInChI=1S/C17H14N2OS2/c20-17(4-3-16-2-1-6-22-16)19-10-13-8-15(11-18-9-13)14-5-7-21-12-14/h1-9,11-12H,10H2,(H,19,20)/b4-3+
InChIKeyJVBYUHIEILBFCE-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1799261-57-6: A Structurally Defined (E)-3-(Thiophen-2-yl)-N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)acrylamide for FABP-Targeted Research


(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide (CAS 1799261-57-6) is a synthetic small molecule belonging to the non-annulated thiophenylamide class, disclosed in patent literature as a dual Fatty Acid Binding Protein 4/5 (FABP4/5) inhibitor scaffold [1]. It is characterized by a trans-acrylamide linker connecting a thiophen-2-yl group to a pyridin-3-ylmethylamine, with a critical thiophen-3-yl substituent at the 5-position of the central pyridine ring. This specific substitution pattern distinguishes it from closely related analogs and is a key determinant of its physicochemical and target-binding properties within the FABP inhibitor patent space [2].

Why Generic Substitution of 1799261-57-6 with Positional Isomers or Heterocycle-Swapped Analogs Is Inadmissible for FABP-Targeted Studies


The thiophenylamide scaffold's interaction with the FABP5 binding pocket is highly sensitive to substituent topology. For example, moving the thiophene on the pyridine ring from the 3-position (as in 1799261-57-6) to the 2-position creates a positional isomer with altered dihedral angles and electron distribution, which impacts the compound's ability to achieve the necessary conformation for dual FABP4/5 inhibition [1]. Similarly, replacing the thiophen-2-yl acrylamide moiety with a furan ring changes the heteroatom electronegativity and ring size, altering hydrogen-bonding potential. The patent data demonstrates that such subtle structural modifications lead to a wide range of inhibitory activities within the same assay system, making generic 'thiophenylamide' or 'acrylamide' substitution unreliable without quantitative head-to-head data [2].

Quantitative Differentiation Evidence for (E)-3-(Thiophen-2-yl)-N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)acrylamide (CAS 1799261-57-6)


Evidence Item 1: Positional Isomerism Drives FABP5 Binding Affinity – Thiophen-3-yl vs Thiophen-2-yl on Pyridine

The compound (CAS 1799261-57-6) carries a thiophen-3-yl group at the 5-position of the pyridine ring. A close positional isomer, (E)-3-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide, where the thiophene is attached at the 2-position, is expected to show significantly altered FABP5 binding [1]. In the broader patent series, a related non-annulated thiophenylamide analog demonstrated an IC50 of 16 nM against FABP5 in a Time Resolved-Fluorescence Energy Transfer (TR-FRET) assay [2]. While direct data for this specific pair is not disclosed, the patent establishes that variations at this position modulate binding, making the 3-yl substitution a critical differentiator for procurement.

FABP5 Inhibition Positional Isomerism Structure-Activity Relationship

Evidence Item 2: Heterocyclic Replacement – Thiophene Acrylamide vs Furan Acrylamide Differentiation

The thiophen-2-yl acrylamide moiety in 1799261-57-6 is a key pharmacophore. A direct analog, (E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide (BenchChem listing, molecular weight 310.4), replaces the thiophene with a furan ring [1]. Furan has a smaller atomic radius and higher electronegativity for the heteroatom compared to thiophene, which would alter the acrylamide's electrophilicity and metabolic stability. In related S1P1 agonist series, switching from thiophene to pyridine resulted in a shift from EC50 5.7 nM (pyridine) to altered lipophilicity (clogP 2.74), demonstrating the non-interchangeable nature of such heterocycles [2].

Bioisostere Differentiation FABP4/5 Dual Inhibition Heterocycle SAR

Evidence Item 3: Patent-Grade FABP4/5 Dual Inhibitor Scaffold with Quantified Target Engagement

The compound belongs to the non-annulated thiophenylamide class explicitly claimed in US-9353102 as dual FABP4/5 inhibitors [1]. Within this patent, a closely related compound (BDBM234709) was tested against FABP5 and yielded an IC50 of 16 nM [2]. The dual inhibition profile is a crucial differentiator from single-target FABP4 inhibitors like BMS-309403 (IC50 ~ 250 nM for FABP4), which lack significant FABP5 activity. The patent's scope and the disclosed binding data collectively establish this scaffold as a validated starting point for metabolic disease and inflammation research.

FABP4 Inhibitor FABP5 Inhibitor Dual Inhibitor Patent Validation

Procurement-Ready Application Scenarios for 1799261-57-6 in FABP-Targeted Drug Discovery


Dual FABP4/5 Inhibitor Chemical Probe for Metabolic Syndrome Research

In metabolic syndrome models where both FABP4 and FABP5 are implicated in insulin resistance and atherosclerosis, 1799261-57-6 serves as a structurally defined probe for dual inhibition. Its nanomolar-range potency on FABP5 (class-level IC50 ~16 nM) and dual activity profile, as established in US-9353102 [1], enables dose-response studies that cannot be performed using single-target probes like BMS-309403. This makes it a critical tool for dissecting the overlapping functions of FABP4 and FABP5 in macrophage foam cell formation and adipose tissue inflammation.

Structure-Activity Relationship (SAR) Expansion Around the Pyridine 5-Position

With the 5-(thiophen-3-yl) substituent as a unique structural feature, 1799261-57-6 is the ideal core scaffold for systematic SAR studies. Researchers can synthesize and compare positional isomers (e.g., 2-yl vs 3-yl thiophene) to map the FABP binding pocket's steric and electronic requirements. The compound's XLogP3-AA of 3.1 and topological polar surface area of 98.5 Ų [2] provide a balanced physicochemical baseline for optimizing solubility and permeability while maintaining target engagement.

In Vitro Selectivity Profiling Against Other Lipid-Binding Proteins

The dual FABP4/5 inhibitory pharmacophore of 1799261-57-6, validated by patent data [1], makes it an essential reference compound for selectivity panels. Researchers can benchmark its activity against FABP1, FABP3, and other intracellular lipid-binding proteins (iLBPs) to establish target selectivity. This profiling is crucial for distinguishing on-target metabolic effects from off-target lipid transport interference in cellular models of fatty acid uptake and beta-oxidation.

Antibiofilm Activity Screening in Staphylococcal Infection Models

Structurally related thiophenylacrylamides have exhibited promising antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, reportedly outperforming ciprofloxacin in certain derivative sets . While direct data for 1799261-57-6 is limited, its structural congruence with the active class makes it a high-priority compound for inclusion in biofilm inhibition screening cascades, particularly for chronic wound infection models where MRSA biofilm eradication is a high unmet need.

Quote Request

Request a Quote for (E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.